Allyltrichlorosilane
Overview
Description
Mechanism of Action
. . .
Mode of Action
Allyltrichlorosilane undergoes various chemical reactions, including hydrolysis, cross-coupling reactions, hydrosilylation, allylation of aldehydes and ketones, and palladium-catalyzed allylic substitutions . The SiCl_3 group undergoes the usual alcoholysis to give the trialkoxyallylsilane .
Biochemical Pathways
It is known that the compound can engage in reactions with other compounds, leading to the formation of novel products . As an electrophile, this compound readily reacts with nucleophiles like alcohols, amines, and carboxylic acids, resulting in the generation of organosilicon compounds .
Pharmacokinetics
It is known that the compound is a colorless or white low-melting solid . It was originally prepared by the Direct process, the reaction of allyl chloride with copper-silicon alloy .
Result of Action
The result of this compound’s action is the production of various organosilicon compounds . These compounds have a wide range of applications across various industries, including the production of silicone rubber, resins, coatings, and adhesives .
Action Environment
This compound reacts vigorously with water to generate gaseous HCl . Therefore, the compound’s action, efficacy, and stability can be influenced by environmental factors such as the presence of water. In a scenario where the chemical is spilled into an excess of water, half of the maximum theoretical yield of Hydrogen Chloride gas will be created in 0.29 minutes .
Biochemical Analysis
Biochemical Properties
Allyltrichlorosilane is used as a key building block for the synthesis of various organosilicon compounds . It undergoes various chemical reactions, including hydrolysis, cross-coupling reactions, hydrosilylation, allylation of aldehydes and ketones, and palladium-catalyzed allylic substitutions
Molecular Mechanism
This compound is known to undergo various chemical reactions. For instance, the SiCl3 group undergoes the usual alcoholysis to give the trialkoxoallylsilane . In the presence of Lewis bases, this compound allylates aldehydes
Preparation Methods
Synthetic Routes and Reaction Conditions: Allyltrichlorosilane is typically prepared by the reaction of allyl chloride with copper-silicon alloy . Another method involves the reaction of allyl chloride with trichlorosilane in the presence of a catalyst such as copper chloride and triethylamine . The reaction conditions usually involve temperatures around 250°C .
Industrial Production Methods: Industrial production of this compound often employs the Direct process, which involves the reaction of allyl chloride with a copper-silicon alloy . This method is favored due to its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Allyltrichlorosilane undergoes various types of chemical reactions, including:
Hydrolysis: Reacts with water to form silanols and hydrochloric acid.
Cross-Coupling Reactions: Participates in palladium-catalyzed cross-coupling reactions.
Hydrosilylation: Adds across double bonds in the presence of a catalyst.
Allylation: Reacts with aldehydes and ketones to form homoallylic alcohols.
Common Reagents and Conditions:
Hydrolysis: Water, typically at room temperature.
Cross-Coupling Reactions: Palladium catalysts, often in organic solvents.
Hydrosilylation: Catalysts such as platinum or rhodium.
Allylation: Aldehydes or ketones, often in the presence of a Lewis acid catalyst.
Major Products:
Hydrolysis: Silanols and hydrochloric acid.
Cross-Coupling Reactions: Various organosilicon compounds.
Hydrosilylation: Silanes.
Allylation: Homoallylic alcohols.
Scientific Research Applications
Allyltrichlorosilane has a wide range of applications across various fields:
Chemistry: Used as a reagent in organic synthesis to produce homoallylic alcohols and other organosilicon compounds.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Used in the production of silicone rubber, resins, coatings, and adhesives.
Comparison with Similar Compounds
Trichlorosilane (Cl₃SiH): Used in the production of high-purity silicon.
Vinyltrichlorosilane (Cl₃SiCH=CH₂): Used in the production of silicone polymers.
Octyltrichlorosilane (Cl₃SiC₈H₁₇): Used as a surface treatment agent.
Uniqueness: Allyltrichlorosilane is unique due to its bifunctional nature, containing both reactive trichlorosilyl and allyl groups. This allows it to participate in a wider range of chemical reactions compared to similar compounds .
Properties
IUPAC Name |
trichloro(prop-2-enyl)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5Cl3Si/c1-2-3-7(4,5)6/h2H,1,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKFSBKQQYCMCKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC[Si](Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5Cl3Si | |
Record name | ALLYLTRICHLOROSILANE, STABILIZED | |
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DSSTOX Substance ID |
DTXSID3059347 | |
Record name | Silane, trichloro-2-propen-1-yl- | |
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Molecular Weight |
175.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
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Physical Description |
Allyltrichlorosilane, stabilized appears as a colorless liquid with a pungent odor. Flash point of 95 °F. Corrosive to metals and tissue., Colorless liquid with a pungent, irritating odor; [Hawley] Colorless to yellow liquid; [MSDSonline] | |
Record name | ALLYLTRICHLOROSILANE, STABILIZED | |
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Record name | Allyltrichlorosilane | |
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Boiling Point |
241 °F at 760 mmHg (USCG, 1999), 117.5 °C | |
Record name | ALLYLTRICHLOROSILANE, STABILIZED | |
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Flash Point |
95 °F (USCG, 1999), 35 °C, 95 °F (35 °C) (open cup) | |
Record name | ALLYLTRICHLOROSILANE, STABILIZED | |
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Density |
1.215 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.2011 g/cu cm at 20 °C, Density: 1.217 at 27 °C | |
Record name | ALLYLTRICHLOROSILANE, STABILIZED | |
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Vapor Density |
6.05 (Air = 1) | |
Record name | Allyltrichlorosilane | |
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Vapor Pressure |
7.066 kPa (53.0 mm Hg) at 47.5 °C | |
Record name | Allyltrichlorosilane | |
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Color/Form |
Colorless liquid | |
CAS No. |
107-37-9 | |
Record name | ALLYLTRICHLOROSILANE, STABILIZED | |
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Record name | Allyltrichlorosilane | |
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Record name | Silane, trichloro-2-propen-1-yl- | |
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Record name | ALLYLTRICHLOROSILANE | |
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Melting Point |
35 °C | |
Record name | Allyltrichlorosilane | |
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Retrosynthesis Analysis
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Allyltrichlorosilane reacts with aldehydes through a nucleophilic addition mechanism. This reaction is typically catalyzed by Lewis bases, such as N,N-dimethylformamide (DMF) or chiral sulfoxides, which activate the silicon atom and facilitate the addition of the allyl group to the carbonyl carbon. This leads to the formation of homoallylic alcohols. [, , , , , ]
ANone: Homoallylic alcohols are valuable intermediates in the synthesis of various natural products, pharmaceuticals, and other complex molecules. Their versatility stems from the presence of both the hydroxyl and the alkene functionalities, which can be further elaborated using a wide range of synthetic transformations. [, ]
ANone: The molecular formula of this compound is C3H5Cl3Si, and its molecular weight is 177.5 g/mol.
ANone: While the provided research papers do not delve into detailed spectroscopic analysis, the UV absorption spectrum of this compound has been measured from 191 to 220 nm. The spectrum is broad and featureless, with the absorption cross-section increasing as the wavelength decreases. []
ANone: this compound is moisture sensitive and reacts readily with protic solvents like water and alcohols. This reaction results in the generation of HCl gas. Therefore, handling and storage under inert conditions, using dry solvents, are crucial. []
ANone: Lewis bases are crucial in these reactions as they act as catalysts. They coordinate to the silicon atom in this compound, forming a hypervalent silicon species. This enhances the nucleophilicity of the allyl group, promoting its addition to the carbonyl group of aldehydes. [, , , , , , , , , , , , , , , , ]
ANone: Various chiral catalysts have been successfully employed, including chiral sulfoxides [, ], chiral phosphoramides [], chiral bipyridine N,N′-dioxides [, , ], and chiral biscarboline N,N'-dioxides []. The choice of catalyst often influences the enantioselectivity and yield of the desired product.
ANone: Yes, research demonstrates its application in the allylation of acylhydrazones [], N-Boc and N-Cbz imines [], and even in reactions with glycidyl methacrylate to form polymers. []
ANone: Yes, quantum chemical calculations have provided valuable insights into the reaction mechanism and the role of Lewis bases in activating this compound. These calculations have shown that the activation barrier for the allylation reaction is significantly lowered in the presence of Lewis bases like DMF or HMPA. []
ANone: Yes, computational tools like AARON (Automated Alkylation Reaction Optimizer for N-oxides) can predict the stereoselectivity of allylations using various chiral bipyridine N,N′-dioxides. This approach shows promise for the design and discovery of novel catalysts. []
ANone: The stereochemical environment around the silicon center, influenced by the catalyst's structure, plays a critical role. For instance, research with bis(tetrahydroisoquinoline) N,N′‐dioxides shows that the relative configuration of the catalyst significantly affects both the yield and enantiomeric excess of the homoallylic alcohol product. []
ANone: Yes, research has explored the use of γ‐functionalized allyltrichlorosilanes. These modified reagents can introduce various functional groups to the target molecule, further expanding the synthetic utility of the allylation reaction. []
ANone: The development of highly enantioselective allylation reactions using this compound has been made possible through the combined efforts of organic chemists, computational chemists, and material scientists. This synergy has led to the discovery of novel chiral catalysts, a deeper understanding of the reaction mechanism, and the development of new synthetic methodologies. [, , ]
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